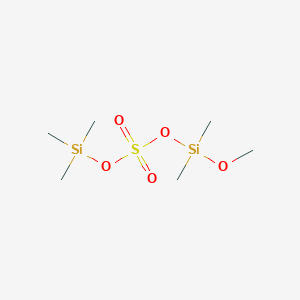![molecular formula C20H12Cl2N2O3S B14152984 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 5083-25-0](/img/structure/B14152984.png)
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromene moiety, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorobenzyl chloride with thiourea under basic conditions to form 5-(3,4-dichlorobenzyl)-1,3-thiazole.
Chromene Formation: The chromene moiety can be synthesized by a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
Uniqueness
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide stands out due to the presence of both the dichlorobenzyl and chromene moieties, which confer unique chemical and biological properties. The dichlorobenzyl group enhances its potential as an antimicrobial agent, while the chromene moiety may contribute to its fluorescence and other photophysical properties.
Propiedades
Número CAS |
5083-25-0 |
|---|---|
Fórmula molecular |
C20H12Cl2N2O3S |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-15-6-5-11(8-16(15)22)7-13-10-23-20(28-13)24-18(25)14-9-12-3-1-2-4-17(12)27-19(14)26/h1-6,8-10H,7H2,(H,23,24,25) |
Clave InChI |
DWFOIITWTXMTCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC=C(S3)CC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)
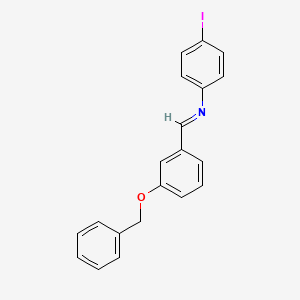
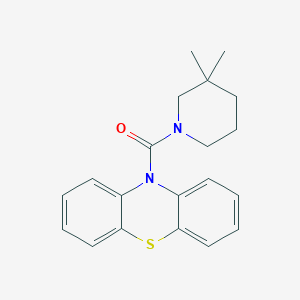
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)
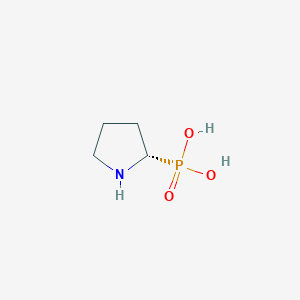
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)

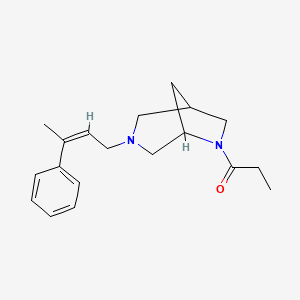
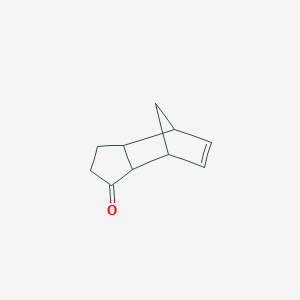

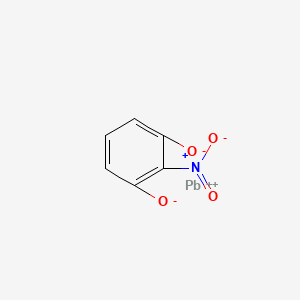
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
